molecular formula C12H8F3NO3S B1349360 2-(5-Carboxyfurfurylthio)-5-(trifluoromethyl)pyridine CAS No. 238742-86-4

2-(5-Carboxyfurfurylthio)-5-(trifluoromethyl)pyridine

Cat. No.: B1349360
CAS No.: 238742-86-4
M. Wt: 303.26 g/mol
InChI Key: MYDIGMNTURCKBI-UHFFFAOYSA-N
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Description

2-(5-Carboxyfurfurylthio)-5-(trifluoromethyl)pyridine is an organic compound that features a pyridine ring substituted with a trifluoromethyl group and a furfurylthio group bearing a carboxylic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Carboxyfurfurylthio)-5-(trifluoromethyl)pyridine typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Furfurylthio Intermediate: The furfurylthio group can be introduced by reacting furfuryl alcohol with a thiol compound under acidic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.

    Coupling with Pyridine Ring: The furfurylthio intermediate is then coupled with a pyridine derivative under basic conditions to form the desired compound.

    Carboxylation: The final step involves the carboxylation of the furfurylthio group to introduce the carboxylic acid functionality.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-(5-Carboxyfurfurylthio)-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The furfurylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(5-Carboxyfurfurylthio)-5-(trifluoromethyl)pyridine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: Its unique structural properties make it suitable for the development of advanced materials such as polymers and coatings.

    Biological Studies: It can be used as a probe to study biological processes and interactions due to its functional groups.

    Industrial Applications: It can be used in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(5-Carboxyfurfurylthio)-5-(trifluoromethyl)pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(5-Carboxyfurfurylthio)pyridine: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.

    5-(Trifluoromethyl)pyridine-2-thiol: Lacks the carboxyfurfuryl group, which may affect its reactivity and applications.

    2-(5-Carboxyfurfurylthio)-pyridine: Similar structure but without the trifluoromethyl group, leading to different physicochemical properties.

Uniqueness

2-(5-Carboxyfurfurylthio)-5-(trifluoromethyl)pyridine is unique due to the presence of both the trifluoromethyl and carboxyfurfuryl groups. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields.

Properties

IUPAC Name

5-[[5-(trifluoromethyl)pyridin-2-yl]sulfanylmethyl]furan-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3NO3S/c13-12(14,15)7-1-4-10(16-5-7)20-6-8-2-3-9(19-8)11(17)18/h1-5H,6H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYDIGMNTURCKBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(F)(F)F)SCC2=CC=C(O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70371375
Record name 5-({[5-(Trifluoromethyl)pyridin-2-yl]sulfanyl}methyl)furan-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

238742-86-4
Record name 5-({[5-(Trifluoromethyl)pyridin-2-yl]sulfanyl}methyl)furan-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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